6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
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Overview
Description
6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a quinoline derivative known for its significant biological and pharmacological activities. Quinoline derivatives have been extensively studied due to their versatile applications in medicinal chemistry, particularly in the development of anti-tubercular, anti-malarial, and anti-cancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-2-aminophenol with pyridine-2-carboxaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the quinoline core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium thiolate.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in microbial organisms.
Medicine: Explored for its potential as an anti-tubercular and anti-cancer agent due to its ability to interfere with DNA synthesis and repair mechanisms.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide involves its interaction with various molecular targets. It is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can bind to microbial enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline core structure.
Quinoline-2-carboxamide: Another quinoline derivative with potential anti-cancer properties.
Pyrazinamide: An anti-tubercular agent with a different core structure but similar biological activity.
Uniqueness
6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit multiple molecular targets makes it a versatile compound for drug development .
Properties
Molecular Formula |
C16H12ClN3O2 |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
6-chloro-4-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2/c17-10-4-5-14-12(7-10)15(21)13(9-19-14)16(22)20-8-11-3-1-2-6-18-11/h1-7,9H,8H2,(H,19,21)(H,20,22) |
InChI Key |
XFDQADRGROESNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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